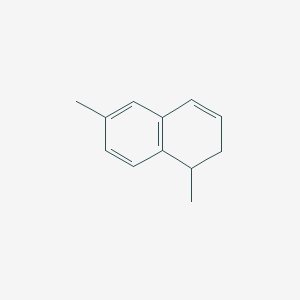

1,2-Dihydro-1,6-dimethylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,6-dimethyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C12H14/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3,5-8,10H,4H2,1-2H3 |

InChI Key |

WYPUHDTUVGYLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 1,2 Dihydro 1,6 Dimethylnaphthalene

Oxidative Transformations of Dihydronaphthalene Systems

The oxidative degradation of dihydronaphthalene systems, such as 1,2-Dihydro-1,6-dimethylnaphthalene, can be initiated through several pathways, including enzymatic reactions catalyzed by microorganisms and spontaneous autoxidation. These processes are crucial in the environmental fate of such compounds and offer potential for biotechnological applications.

Bacterial dioxygenase enzyme systems play a pivotal role in the initial stages of aerobic degradation of aromatic hydrocarbons. Naphthalene (B1677914) dioxygenase (NDO), a well-studied member of the Rieske non-heme iron oxygenase family, is known for its ability to catalyze the incorporation of both atoms of molecular oxygen into an aromatic nucleus, typically forming a cis-dihydrodiol.

Naphthalene dioxygenase exhibits a broad substrate specificity, enabling it to act on a variety of substituted naphthalenes. dntb.gov.ua While direct studies on this compound are not extensively documented, the metabolic pathways can be inferred from studies on related alkylated naphthalenes, such as dimethylnaphthalene (DMN) isomers. For many DMN isomers, bacterial systems initiate metabolism either by monooxygenation of a methyl group or by dioxygenation of the aromatic ring. nih.gov The presence and position of alkyl groups significantly influence the reaction pathway. For instance, in congeners with a methyl group on each ring, the initial enzymatic attack is often the hydroxylation of one of the methyl groups. nih.gov Conversely, when two methyl groups are on the same ring, dioxygenation of the unsubstituted ring is the more common first step. nih.gov

In the case of this compound, NDO could potentially catalyze dioxygenation on the intact aromatic ring. The enzyme system, which consists of a reductase, a ferredoxin, and an oxygenase component, facilitates the transfer of electrons from NADH to molecular oxygen, which is then activated at a mononuclear iron center in the oxygenase component for the attack on the aromatic substrate. ebi.ac.uk

The regioselectivity and stereospecificity of naphthalene dioxygenase are critical aspects of its catalytic function. The orientation of the substrate within the active site of the enzyme dictates the region of the molecule that is oxidized. dntb.gov.ua Studies involving site-directed mutagenesis of NDO have revealed that specific amino acid residues, such as phenylalanine at position 352 (Phe-352) in the α-subunit, play a crucial role in controlling both the regioselectivity and the stereochemistry of the products formed. dntb.gov.ua For example, substitutions at this position can alter the site of oxidation on biphenyl and phenanthrene and can even invert the stereochemistry of the cis-dihydrodiol produced from naphthalene. dntb.gov.ua

For dimethylnaphthalenes, the position of the methyl groups guides the dioxygenase attack. In studies with various DMN isomers, dioxygenation has been observed to occur at the 1,2-positions of the aromatic ring. nih.gov The stereospecificity of this reaction typically results in the formation of a (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene from naphthalene. ebi.ac.uk It is expected that the enzymatic oxidation of the aromatic ring of this compound would also proceed with high stereospecificity, though the exact stereochemistry of the resulting dihydrodiol would depend on the specific orientation of the substrate in the enzyme's active site.

| Substrate | Major Product(s) of Dioxygenation | Reference |

|---|---|---|

| Naphthalene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | ebi.ac.uk |

| Biphenyl | (+)-(3R,4S)-Dihydroxy-3,4-dihydrobiphenyl | dntb.gov.ua |

| Phenanthrene | cis-Dihydrodiols | dntb.gov.ua |

| 2,6-Dimethylnaphthalene (B47086) | Products of methyl group monooxygenation and subsequent ring dioxygenation | nih.govnih.gov |

In addition to ring dioxygenation, naphthalene dioxygenase and other bacterial oxygenases can catalyze the monooxygenation of methyl groups on aromatic rings. nih.govnih.gov This reaction results in the formation of benzylic alcohols. nih.gov For instance, the metabolism of 2,6-dimethylnaphthalene by Flavobacteria and Sphingomonas paucimobilis has been shown to initiate with the hydroxylation of a methyl group to form 2-hydroxymethyl-6-methylnaphthalene. nih.govnih.gov Similarly, studies on 1,8-dimethylnaphthalene have identified 1-methyl-8-hydroxymethylnaphthalene as the initial product of enzymatic oxidation. nih.gov

These benzylic alcohols can be further oxidized by cellular dehydrogenases to the corresponding aldehydes and subsequently to carboxylic acids. nih.govnih.gov In the metabolic pathway of 2,6-DMN, 6-methyl-2-naphthoic acid is a key intermediate. nih.gov For this compound, it is plausible that either the C1 or C6 methyl group could undergo such a sequence of oxidative transformations to yield the corresponding carboxylic acid.

| Substrate | Initial Monooxygenation Product | Subsequent Oxidation Product | Reference |

|---|---|---|---|

| 2,6-Dimethylnaphthalene | 2-Hydroxymethyl-6-methylnaphthalene | 6-Methyl-2-naphthoic acid | nih.gov |

| 1,8-Dimethylnaphthalene | 1-Methyl-8-hydroxymethylnaphthalene | Not specified | nih.gov |

| 1,6-Dimethylnaphthalene (B47092) | 1-Hydroxymethyl-6-methylnaphthalene | 6-Methyl-1-naphthoic acid | nih.gov |

The central mechanism of bacterial degradation of many aromatic compounds involves the formation of cis-dihydrodiol intermediates through the action of dioxygenase enzymes. ebi.ac.uk For naphthalene, this results in (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This dihydrodiol is then a substrate for a dehydrogenase, which rearomatizes the ring to form 1,2-dihydroxynaphthalene. Subsequent ring cleavage is then carried out by another dioxygenase.

In the context of this compound, the aromatic ring is the likely target for such a dioxygenase-catalyzed attack. This would lead to the formation of a cis-dihydrodiol on the substituted aromatic ring. The presence of the methyl group at C6 would likely influence the regioselectivity of the oxygenation. Based on studies with other substituted naphthalenes, it is plausible that dioxygenation would occur at the 3,4- or 7,8-positions of the naphthalene ring system. These dihydrodiol intermediates are key metabolites that channel the substrate into central metabolic pathways. nih.gov

Dihydronaphthalene systems are also susceptible to non-enzymatic autoxidation, a free-radical-mediated process involving molecular oxygen. pnnl.gov This process typically initiates at allylic positions, where the C-H bonds are weaker and more susceptible to hydrogen abstraction. For this compound, the allylic positions at C1 and C2 are potential sites for the initiation of autoxidation.

The general mechanism of autoxidation involves three stages: initiation, propagation, and termination. Initiation can be triggered by light, heat, or the presence of radical initiators, leading to the formation of a carbon-centered radical. In the propagation phase, this radical reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another molecule of the dihydronaphthalene, forming a hydroperoxide and a new carbon-centered radical, thus continuing the chain reaction. nih.gov The accumulation of hydroperoxides is a hallmark of autoxidation. These hydroperoxides can subsequently undergo further reactions, leading to a complex mixture of oxidation products, including alcohols, ketones, and epoxides.

Enzymatic Dioxygenation Reactions

Photochemical Cycloaddition Reactions with Methylated Naphthalenes

Photochemical cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex polycyclic frameworks. In the context of methylated naphthalenes, these reactions have been shown to proceed with notable regio- and stereoselectivity. While specific studies on this compound are not extensively documented, the behavior of related methylated naphthalenes in photochemical cycloadditions provides valuable insights into the potential reactivity of this compound.

Research on the photochemical cycloaddition reactions between various methylated naphthalenes and acrylonitrile has demonstrated the formation of cyclobutane derivatives. For instance, 2,6-dimethylnaphthalene has been shown to react with acrylonitrile to yield a single [2+2] cycloaddition product, 2a,8b-dihydro-2a,8b-dimethylcyclobuta[a]naphthalene-1-carbonitrile. capes.gov.brrsc.org The formation of a single product highlights the high degree of selectivity often observed in these reactions.

The regiochemistry and stereochemistry of these photoadducts are of significant interest. In the case of 2,6-dimethylnaphthalene and acrylonitrile, the product formed is the endo adduct. capes.gov.brrsc.org This stereochemical outcome can be influenced by factors such as steric hindrance and orbital overlap in the transition state. The methyl groups on the naphthalene ring play a crucial role in directing the incoming dienophile to a specific face of the molecule.

The general mechanism for these [2+2] photochemical cycloadditions involves the initial excitation of the naphthalene derivative to its singlet or triplet excited state, followed by interaction with the ground state alkene. The reaction can proceed through either a concerted or a stepwise mechanism, often involving the formation of an exciplex or a diradical intermediate. The specific pathway is dependent on the nature of the reactants and the reaction conditions.

While detailed mechanistic studies on this compound are lacking, it is plausible that it would undergo similar photochemical cycloaddition reactions. The presence of the dihydro functionality and the methyl groups would be expected to influence the regioselectivity and stereoselectivity of the reaction, potentially leading to a range of interesting and complex polycyclic products.

Table 1: Representative Photochemical Cycloaddition Products of Methylated Naphthalenes with Acrylonitrile

| Naphthalene Derivative | Product | Stereochemistry |

| 2-Methylnaphthalene (B46627) | 2a-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-2-carbonitrile | endo |

| 1-Methylnaphthalene | 8b-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-1-carbonitrile | endo |

| 2,6-Dimethylnaphthalene | 2a,8b-dimethyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-1-carbonitrile | endo |

Reaction Kinetics and Thermodynamic Analyses of Dihydro Aromatic Compounds

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations. For dihydro aromatic compounds, these analyses are crucial for understanding their stability and reactivity in various chemical processes, including cycloaddition and dearomatization reactions.

Reaction Kinetics:

The kinetics of reactions involving dihydro aromatic compounds are influenced by several factors, including the stability of intermediates, the activation energy of the transition states, and the nature of the solvent. In many reactions, the rate-determining step involves the disruption of the aromatic system, which can have a significant energetic barrier.

The Hammond postulate is a useful principle for understanding the transition state of a reaction. It states that the transition state of a reaction will more closely resemble the species (reactant or product) to which it is closer in energy. For an endothermic reaction, the transition state resembles the product, while for an exothermic reaction, it resembles the reactant. This can be particularly relevant in cycloaddition reactions where the stability of the resulting carbocation or radical intermediates can influence the reaction rate.

In the context of competing reaction pathways, the concept of kinetic versus thermodynamic control is important. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. wikipedia.org The reaction conditions, particularly temperature, can often be tuned to favor one product over the other. wikipedia.orgyoutube.com At lower temperatures, the kinetic product is often favored, while at higher temperatures, the thermodynamic product predominates as the system has enough energy to overcome the higher activation barrier and reach the most stable state. wikipedia.orgyoutube.com

Table 2: Illustrative Kinetic Parameters for Competing Pathways

| Parameter | Kinetic Product | Thermodynamic Product |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Favored Conditions | Low Temperature | High Temperature |

Thermodynamic Analyses:

Thermodynamic analysis of reactions involving dihydro aromatic compounds focuses on the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) that occur during the reaction. The Gibbs free energy change (ΔG = ΔH - TΔS) determines the spontaneity of a reaction at a given temperature.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the thermodynamic properties of molecules and to model reaction energy profiles. These calculations can provide valuable estimates of reaction enthalpies, activation energies, and the relative stabilities of reactants, intermediates, and products. The aromatic stabilization energy of the product can directly influence the exothermicity of a reaction. acs.org For example, a reaction that leads to a more stable, aromatic product will be more exothermic. acs.org

Table 3: Hypothetical Thermodynamic Data for a Dihydroaromatic Reaction

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -85 |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -49.24 |

Theoretical Elucidation of Reaction Mechanisms (e.g., MEDT Studies)

Theoretical chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. The Molecular Electron Density Theory (MEDT) has emerged as a valuable framework for understanding the reactivity of organic molecules, including those involved in cycloaddition reactions. researchgate.netluisrdomingo.comtandfonline.com

MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com This theory utilizes conceptual DFT reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), to predict and rationalize the behavior of molecules in chemical reactions. mdpi.com

In the context of cycloaddition reactions involving aromatic compounds, MEDT can be used to:

Predict Reactivity: By analyzing the electrophilicity and nucleophilicity of the reactants, MEDT can predict the feasibility and the polar nature of a cycloaddition reaction. For instance, a reaction between a strong electrophile and a strong nucleophile is expected to have a low activation energy and proceed readily. mdpi.com

Elucidate Reaction Mechanisms: MEDT studies can differentiate between concerted and stepwise reaction mechanisms by analyzing the topology of the electron localization function (ELF) along the reaction pathway. The ELF provides a quantitative description of the electron pairing in a molecule, allowing for the visualization of bond formation and breaking processes.

Explain Selectivity: The theory can explain the chemo-, regio-, and stereoselectivity observed in cycloaddition reactions. By examining the local reactivity indices at different atomic sites, it is possible to predict the most favorable orientation of the reactants in the transition state.

While specific MEDT studies on this compound are not available, the principles of this theory can be applied to understand its potential reactivity. The presence of the dihydro portion of the molecule, along with the electron-donating methyl groups, would influence its electronic structure and, consequently, its electrophilic and nucleophilic character. A theoretical investigation using MEDT could provide valuable predictions about its behavior in cycloaddition reactions and help in the design of synthetic strategies to access novel polycyclic structures.

Table 4: Conceptual DFT Reactivity Indices and Their Significance in MEDT

| Reactivity Index | Symbol | Significance |

| Electronic Chemical Potential | μ | Tendency of an electron to escape from the system. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Electrophilicity | ω | Propensity of a species to accept electrons. |

| Nucleophilicity | N | Propensity of a species to donate electrons. |

Computational and Theoretical Investigations on 1,2 Dihydro 1,6 Dimethylnaphthalene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Detailed quantum chemical calculations using methods like DFT and Hartree-Fock are fundamental to understanding the intrinsic properties of a molecule. These calculations were not found for 1,2-Dihydro-1,6-dimethylnaphthalene in the reviewed literature.

Optimized Molecular Geometries and Structural Conformers

Specific data on the optimized bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structures of this compound are not available. The identification of its structural conformers and their relative energies, which is a standard output of such computational studies, has not been reported.

Vibrational Frequency Analysis and Spectral Predictions

No theoretical vibrational frequency analysis for this compound was found. This type of analysis is used to predict the infrared (IR) and Raman spectra of a molecule, which arise from its characteristic vibrations. While experimental spectra for related compounds are available, predicted spectra based on quantum chemical calculations for the target molecule are absent. openscienceonline.comijarst.comnist.gov

Electronic Structure and Reactivity Analyses

The electronic properties and reactivity of a molecule can be effectively described through a variety of theoretical analyses. However, specific studies applying these methods to this compound are not documented.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap

Information regarding the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping

There are no published MESP maps for this compound. An MESP surface illustrates the charge distribution and is invaluable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in

Natural Bond Orbital (NBO) Analysis and Charge Distribution

A Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, atomic charges, and the nature of bonding within a molecule. researchgate.netresearchgate.net This analysis, which offers insights into donor-acceptor interactions and hyperconjugative effects, has not been performed or published for this compound.

Non-linear Optical (NLO) Property Predictions

The field of non-linear optics (NLO) involves the interaction of intense light with materials to produce new optical effects. Organic molecules with extended π-conjugated systems, such as derivatives of naphthalene (B1677914), are of significant interest for NLO applications due to their potential for large and fast optical responses. researchgate.net Computational methods, especially those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules before their synthesis and experimental characterization. analis.com.my

For a molecule like this compound, a key NLO property of interest is the first hyperpolarizability (β). This tensor quantity governs the second harmonic generation (SHG) effect, where two photons of a certain frequency are combined to generate one photon with double the frequency. analis.com.my Theoretical calculations can predict the magnitude of β, providing a measure of the molecule's potential for NLO applications.

A typical computational approach involves optimizing the molecular geometry of this compound and then calculating its electronic properties, including the dipole moment (μ) and the first hyperpolarizability (β), using a suitable level of theory, such as CAM-B3LYP, which is known to perform well for NLO properties of organic molecules. mdpi.com The presence of electron-donating groups (like the methyl groups) and the π-system of the dihydronaphthalene core are expected to be the primary determinants of its NLO response. The extent of intramolecular charge transfer (ICT) upon excitation is a crucial factor influencing the magnitude of β. mdpi.com

While specific computational results for this compound are not widely published, we can present an illustrative table of how such data would be presented for a series of related polycyclic aromatic hydrocarbons (PAHs).

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |

|---|---|---|---|

| Naphthalene | 0.00 | 118.3 | 0.0 |

| Anthracene | 0.00 | 175.1 | 0.0 |

| Phenanthrene | 0.02 | 173.9 | 25.8 |

| Pyrene (B120774) | 0.00 | 220.5 | 0.0 |

| 1,2-Dihydronaphthalene (B1214177) (Hypothetical) | ~0.5 - 1.0 | ~130 - 140 | ~50 - 150 |

Note: The values for naphthalene, anthracene, phenanthrene, and pyrene are representative literature values. The values for 1,2-Dihydronaphthalene are hypothetical and for illustrative purposes only, to demonstrate the type of data generated in such a study.

The predicted NLO properties would also be sensitive to the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). analis.com.my Such studies would be invaluable in screening the potential of this compound and its derivatives for applications in optical technologies.

Information-Theoretic Approaches in Molecular Systems

Information theory, originally developed for communication systems, provides a powerful framework for analyzing and quantifying the electronic structure and bonding in molecules. mdpi.com Concepts such as Shannon entropy, mutual information, and Fisher information can be applied to the electron density distribution of a molecule to gain insights that complement traditional quantum chemical analyses. mdpi.compnas.org

For this compound, an information-theoretic approach could be used to:

Quantify Aromaticity: The degree of electron delocalization in the aromatic ring can be quantified using information-theoretic measures. By analyzing the sharing of electrons between atoms, one can obtain a quantitative measure of the aromatic character of the naphthalene core.

Analyze Chemical Bonds: The nature of the chemical bonds (covalent vs. ionic character) can be dissected by studying the flow of information between atomic orbitals. The mutual information between two atoms is a measure of the shared information and thus the strength of the bond.

Identify Reactive Sites: Regions of high or low information content within the molecule can correlate with its reactivity. For instance, the molecular electrostatic potential (MESP), which is a guide to electrophilic and nucleophilic attack, is directly related to the electron density and can be analyzed from an information-theoretic perspective. nih.gov

The application of these methods involves calculating the electron density of this compound using quantum mechanical methods and then applying the mathematical tools of information theory to this density.

Below is a conceptual table illustrating the type of data that could be generated from an information-theoretic analysis of the bonding in this compound.

| Bond | Bond Type | Shannon Entropy (bits) | Mutual Information (bits) |

|---|---|---|---|

| C1-C2 (aliphatic) | Single | - | - |

| C5-C6 (aromatic) | Aromatic | - | - |

| C=C (aromatic) | Aromatic | - | - |

| C-H (methyl) | Single | - | - |

Note: This table is purely conceptual to illustrate the application of information-theoretic approaches. The values are not based on actual calculations for this compound.

Spectroscopic Characterization and Advanced Analytical Methodologies for 1,2 Dihydro 1,6 Dimethylnaphthalene

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman))

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprint of a molecule. Both FT-IR and FT-Raman techniques probe the vibrational modes of 1,2-Dihydro-1,6-dimethylnaphthalene, providing complementary information. The analysis of related dimethylnaphthalene (DMN) isomers, such as 1,5-DMN, 1,6-DMN, and 2,6-DMN, offers a basis for understanding the expected spectral features. researchgate.netopenscienceonline.com For instance, intense aromatic C–H out-of-plane bending vibrations are typically observed around 800 cm⁻¹, while methyl C–H symmetric and asymmetric stretching vibrations appear around 2900 cm⁻¹. researchgate.net

Detailed interpretation of the vibrational spectra is achieved through normal coordinate analysis (NCA), often supported by quantum chemical calculations like Density Functional Theory (DFT). openscienceonline.comijarst.com These computational methods predict the fundamental vibrational frequencies and intensities, which are then compared with experimental data. openscienceonline.comresearchgate.net For various dimethylnaphthalenes, DFT calculations using the B3LYP method have shown good agreement between observed and calculated frequencies after scaling. ijarst.comresearchgate.net This approach allows for unambiguous assignment of vibrational modes based on the potential energy distribution (PED). ijarst.com

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2975-2850 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretch | 1620-1580 | FT-IR, FT-Raman |

| CH₂ Bend | 1470-1440 | FT-IR |

| CH₃ Bend | 1460-1370 | FT-IR |

Note: This table is based on typical values for substituted dihydronaphthalenes and related dimethylnaphthalene compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The naphthalene (B1677914) ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. libretexts.orglibretexts.org In naphthalene itself, two primary electronic transitions, designated ¹Lₐ and ¹Lₑ, are observed. researchgate.net The substitution with alkyl groups and the partial saturation of one ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene. The extended system of conjugated pi bonds is the primary reason for absorption in this region. libretexts.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄), the expected molecular weight is approximately 158.24 g/mol . In electron ionization (EI) mass spectrometry, the molecule will fragment in a characteristic pattern. Analysis of a closely related compound, 1,6-dimethylnaphthalene (B47092), shows a strong molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of methyl groups (M-15) and other rearrangements. nist.gov

When this compound is part of a complex mixture, such as in petroleum products or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. jmchemsci.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component as it elutes. jmchemsci.com This technique is widely used for the analysis of isomeric dimethylnaphthalenes in crude oils and sediments. researchgate.net The combination of retention time from the GC and the mass spectrum from the MS allows for highly reliable identification and quantification.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Identity |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M-CH₃]⁺ |

| 128 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |

Note: This table presents a hypothetical fragmentation pattern based on the structure of this compound and known fragmentation of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the dihydronaphthalene ring, and the protons of the two methyl groups. docbrown.info The chemical shifts, integration values (proton ratios), and spin-spin splitting patterns would confirm the substitution pattern and the 1,2-dihydro nature of the ring system. docbrown.info For example, the signals for the aliphatic protons would be in the upfield region compared to the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | Multiplets |

| Aliphatic CH₂ Protons | 2.2 - 2.8 | Multiplets |

| Aliphatic CH Proton | 2.9 - 3.5 | Multiplet |

| Aromatic Methyl Protons | 2.3 - 2.5 | Singlet |

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. The actual spectrum may vary.

Chromatographic Separation Techniques (e.g., High-Resolution Capillary Columns)

High-resolution gas chromatography using capillary columns is essential for separating this compound from its other isomers. The choice of the stationary phase is critical for achieving baseline separation. Nonpolar columns, such as those with a DB-5 phase, are commonly used for separating polycyclic aromatic hydrocarbons and their derivatives based on boiling point and molecular shape. nist.gov For more challenging separations of closely related isomers, polar columns may be employed to exploit differences in polarity. nih.gov The precise control of parameters like column length, diameter, film thickness, carrier gas flow rate, and temperature programming is necessary to optimize the separation. nist.gov

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a particular analytical method. slideshare.net This strategy is often employed to improve the volatility, thermal stability, chromatographic separation, and/or detectability of an analyte. jfda-online.comyoutube.com For a non-polar hydrocarbon such as this compound, which lacks common reactive functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, derivatization is not a routinely applied strategy for enhancing analytical resolution. However, in specific analytical contexts, derivatization could be theoretically employed to introduce desirable chemical properties.

The primary goals of derivatization for a compound like this compound would be to enhance detection sensitivity, particularly in high-performance liquid chromatography (HPLC), or to improve selectivity in complex matrices. hta-it.comwiley.com While gas chromatography-mass spectrometry (GC-MS) is generally well-suited for the analysis of volatile, non-polar compounds without derivatization, certain derivatization techniques can introduce functionalities that lead to more specific mass spectral fragmentation patterns or allow for the use of more sensitive detectors. semanticscholar.org

Although direct derivatization of this compound is not widely reported, hypothetical strategies can be considered based on the reactivity of the dihydronaphthalene scaffold. These approaches would likely target the aromatic ring or the double bond within the dihydroaromatic system. For instance, electrophilic substitution reactions could be employed to introduce a functional group onto the aromatic ring, which could then be further derivatized. Alternatively, addition reactions across the double bond could be explored.

Below is a table summarizing potential derivatization strategies that could theoretically be applied to this compound for enhanced analytical resolution. It is important to note that these are proposed methods based on general chemical principles, as specific applications to this compound are not prevalent in the scientific literature.

| Derivatization Strategy | Potential Reagent | Target Moiety | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride / Aluminum chloride | Aromatic Ring | Introduction of a polar carbonyl group to improve chromatographic retention and provide a site for further derivatization. | HPLC, GC-MS |

| Nitration | Nitric acid / Sulfuric acid | Aromatic Ring | Introduction of a nitro group, which is electron-withdrawing and can enhance detection by electron capture detection (ECD) in GC. | GC-ECD |

| Halogenation | N-Bromosuccinimide (NBS) | Allylic position or Aromatic Ring | Introduction of a halogen atom to enhance mass spectrometric signal and potentially improve chromatographic separation. | GC-MS, HPLC-UV |

| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Double Bond | Introduction of an epoxide ring, increasing polarity for HPLC analysis. The epoxide could be opened to a diol for further derivatization. | HPLC |

| Hydroxylation followed by Silylation | 1. Osmium tetroxide 2. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Double Bond | Introduction of hydroxyl groups followed by silylation to increase volatility and improve peak shape in GC-MS. nih.gov | GC-MS |

It is crucial to emphasize that the application of these derivatization strategies to this compound would require significant methods development and validation to ensure reaction efficiency, derivative stability, and analytical reproducibility. The choice of a particular strategy would be dictated by the specific analytical challenge, such as the need for ultra-trace level detection or the resolution from interfering isobaric compounds in a complex sample matrix.

Biotransformation, Metabolic Pathways, and Environmental Interactions of 1,2 Dihydro 1,6 Dimethylnaphthalene

Microbial Degradation Pathways of Alkylated Naphthalenes

Alkylated naphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs) found in environments contaminated with crude oil and petroleum products, are subject to microbial degradation. nih.gov Bacteria have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy. nih.govnih.gov The degradation process typically begins with the oxidation of the aromatic ring or the alkyl substituent, leading to a series of intermediates that are eventually channeled into central metabolic pathways. nih.govnih.gov

The initial attack on the naphthalene (B1677914) ring system is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. frontiersin.orgresearchgate.net This leads to the formation of a cis-dihydrodiol. nih.gov For dimethylnaphthalenes, the position of the methyl groups influences which ring is initially oxidized. For instance, with two methyl groups on a single ring, the initial reaction is typically the dioxygenation of the unsubstituted ring. nih.gov

Role of Specific Bacterial Strains in Metabolism

A variety of bacterial strains have been isolated and identified for their ability to degrade dimethylnaphthalenes. These microorganisms are often found in soil and aquatic environments contaminated with hydrocarbons. nih.govnih.gov Genera such as Pseudomonas, Flavobacterium, Alcaligenes, Sphingomonas, and Mycobacterium are prominent in the degradation of these compounds. nih.govnih.govnih.goviosrjournals.org

Pseudomonas species, in particular, are well-studied for their naphthalene and methylnaphthalene degradation capabilities. nih.govdntb.gov.uasmujo.id For example, Pseudomonas putida has been shown to metabolize both 1- and 2-methylnaphthalene (B46627). nih.gov Similarly, Pseudomonas sp. strain D-87 can grow on several dimethylnaphthalene isomers, including 1,2-, 1,3-, 1,4-, 1,5-, 2,3-, and 2,7-DMN. nih.gov Flavobacterium species isolated from soil have also demonstrated the ability to grow on 2,6-dimethylnaphthalene (B47086) and oxidize a wide range of other aromatic hydrocarbons. nih.gov

The table below summarizes some of the key bacterial strains involved in the metabolism of dimethylnaphthalenes and the specific isomers they can degrade.

| Bacterial Strain/Genus | Degraded Dimethylnaphthalene Isomer(s) | Key Findings |

| Pseudomonas sp. D-87 | 1,2-, 1,3-, 1,4-, 1,5-, 2,3-, and 2,7-DMN | Accumulates methylnaphthalene carboxylic acids and naphthalene dicarboxylic acids. nih.gov |

| Alcaligenes sp. D-59 | 2,6-DMN | Forms 2,6-naphthalene dicarboxylic acid. nih.gov |

| Pseudomonas sp. D-186 | 2,6-DMN | Forms 2,6-naphthalene dicarboxylic acid. nih.gov |

| Flavobacterium spp. | 2,6-DMN | Can oxidize a broad range of aromatic hydrocarbons after growth on 2,6-DMN. nih.gov |

| Sphingomonas paucimobilis 2322 | Various mono-, di-, and trimethylnaphthalenes | Exhibits enzymes with relaxed substrate specificity, initiating metabolism via methyl group monoxygenation or ring dioxygenation. nih.gov |

| Pseudomonas aeruginosa HD-5 | Naphthalene | Isolated from diesel-contaminated soil and possesses the nah gene for naphthalene dioxygenase. nih.gov |

Formation of Ring Fission Products (e.g., Methyl-substituted Salicylates, Phthalates)

The microbial degradation of alkylated naphthalenes proceeds through the formation of various intermediates, ultimately leading to the cleavage, or fission, of the aromatic rings. Following the initial dihydroxylation of the ring to form a dihydrodiol, this intermediate is further oxidized to a dihydroxynaphthalene. frontiersin.org A key step in the pathway is the subsequent cleavage of this dihydroxylated ring by a dioxygenase enzyme. researchgate.net

This ring-cleavage event results in the formation of ring fission products. In the case of dimethylnaphthalenes, these products can include methyl-substituted salicylates and phthalates. nih.gov For example, the metabolism of 2-methylnaphthalene by Sphingomonas paucimobilis can lead to the formation of both 4-methylsalicylate and phthalate (B1215562), indicating the presence of multiple metabolic routes. nih.gov The formation of these products depends on the initial site of enzymatic attack, whether it is on the unsubstituted or the substituted ring. nih.gov

The degradation of 2,6-dimethylnaphthalene by Flavobacterium has been shown to proceed through a pathway that converges with the one described for naphthalene metabolism in pseudomonads, which is known to involve salicylate (B1505791) as an intermediate. nih.gov Furthermore, the metabolism of 2,3-dimethylnaphthalene (B165509) by Pseudomonas sp. D-87 leads to the accumulation of 2-methylnaphthalene-3-carboxylic acid and 2,3-naphthalene dicarboxylic acid. nih.gov

Enzymatic Bioconversion Processes and Biocatalysis

The biotransformation of alkylated naphthalenes is orchestrated by a series of specific enzymes that act as biocatalysts. These enzymes, primarily oxidoreductases, introduce oxygen atoms into the aromatic rings, making them more susceptible to further degradation. nih.gov The initial and often rate-limiting step is catalyzed by naphthalene dioxygenase (NDO), a multi-component enzyme system. frontiersin.orgnih.gov

NDO catalyzes the dihydroxylation of the naphthalene ring, a key activation step. frontiersin.org In Pseudomonas aeruginosa strain HD-5, the gene encoding for naphthalene dioxygenase (nah) has been identified, confirming its role in initiating naphthalene degradation. nih.gov Following the initial dihydroxylation, dehydrogenases convert the resulting cis-dihydrodiol to a dihydroxynaphthalene. frontiersin.org

The subsequent cleavage of the aromatic ring is carried out by ring-cleavage dioxygenases, such as 1,2-dihydroxynaphthalene dioxygenase. frontiersin.orgresearchgate.net These enzymatic processes are crucial for breaking down the stable aromatic structure. The substrate specificity of these enzymes can be broad, allowing them to act on a range of alkylated naphthalenes. For instance, Sphingomonas paucimobilis possesses enzymes with relaxed substrate specificity that can initiate metabolism on various methylated naphthalenes. nih.gov The application of these enzymatic processes in biocatalysis holds potential for the synthesis of valuable chemical intermediates from alkylated naphthalenes.

Identification in Biological Samples as Metabolites

1,2-Dihydro-1,6-dimethylnaphthalene and related compounds can be formed as metabolic byproducts in various organisms. In mammals, the metabolism of alkylated naphthalenes has been studied to understand their biotransformation and excretion. For instance, following the administration of 1,6-dimethylnaphthalene (B47092) to rats, several metabolites were identified in the urine. nih.gov These included unchanged 1,6-dimethylnaphthalene, hydroxylated derivatives such as 1-methyl-hydroxynaphthalenes and 1-hydroxymethyl-6-methylnaphthalene, as well as further oxidized products like 6-methyl-1-naphthoic acid. nih.gov The presence of an alkyl substituent on the naphthalene ring has been shown to shift the metabolism in favor of alkyl side-chain oxidation over aromatic ring oxidation in both rat and human liver microsomes. nih.gov

In microorganisms, intermediates of dimethylnaphthalene degradation can be detected in culture broths. For example, when Pseudomonas sp. strain D-87 was grown on 2,6-dimethylnaphthalene, 2-hydroxymethyl-6-methylnaphthalene and 6-methylnaphthalene-2-carboxylic acid were detected in the culture. nih.gov A related compound, 1,1,6-trimethyl-1,2-dihydronaphthalene, has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca

The table below lists some of the identified metabolites of dimethylnaphthalenes in different biological systems.

| Parent Compound | Biological System | Identified Metabolites |

| 1,6-Dimethylnaphthalene | Rat (urine) | Unchanged 1,6-dimethylnaphthalene, 1-methyl-hydroxynaphthalenes, 1-hydroxymethyl-6-methylnaphthalene, 6-methyl-1-naphthoic aldehyde, 6-methyl-1-naphthoic acid. nih.gov |

| 2,6-Dimethylnaphthalene | Pseudomonas sp. D-87 (culture broth) | 2-hydroxymethyl-6-methylnaphthalene, 6-methylnaphthalene-2-carboxylic acid. nih.gov |

| 2,3-Dimethylnaphthalene | Pseudomonas sp. D-87 (culture broth) | 2-methylnaphthalene-3-carboxylic acid, 2,3-naphthalene dicarboxylic acid. nih.gov |

| 1,4-Dimethylnaphthalene | Pseudomonas sp. D-87 (culture broth) | 4-methylnaphthalene-1-carboxylic acid. nih.gov |

| 2,7-Dimethylnaphthalene | Pseudomonas sp. D-87 (culture broth) | 7-methylnaphthalene-2-carboxylic acid. nih.gov |

| N/A | Saccharomyces cerevisiae | 1,1,6-Trimethyl-1,2-dihydronaphthalene. nih.govymdb.ca |

Environmental Occurrence and Transformation Processes

Alkylated naphthalenes, including dimethylnaphthalene isomers, are naturally present in fossil fuels such as crude oil and coal tar. nih.govwikipedia.org Their release into the environment occurs through various anthropogenic activities, including oil spills, industrial effluents, and the combustion of fossil fuels. nih.gov Due to their hydrophobic nature, they tend to adsorb to soil and sediment particles. nih.gov

Once in the environment, alkylated naphthalenes are subject to several transformation processes. Microbial degradation, as detailed in the preceding sections, is a primary mechanism for their removal. nih.gov In addition to biotic degradation, abiotic processes can also contribute to their transformation, although to a lesser extent for some compounds. nih.gov

The presence of alkyl groups can influence the rate and pathway of transformation. In some cases, the alkyl substituents can make the compounds more persistent than the parent naphthalene molecule. However, microorganisms have adapted to utilize these compounds, leading to their eventual mineralization or transformation into other products. nih.gov The transformation of dimethyl phthalate esters, which can be degradation products of some PAHs, has been studied under anaerobic conditions, where they are transformed into monomethyl phthalates and phthalic acid by bacteria such as Thauera sp., Xanthobacter sp., and Agrobacterium sp. nih.gov This highlights the complex web of transformations that these compounds can undergo in different environmental compartments.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1,2-dihydro-1,6-dimethylnaphthalene and its derivatives?

Answer:

Synthesis typically involves alkylation or cyclization reactions. For example, propargyl bromide can react with naphthol derivatives in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. Post-reaction, the product is extracted with ethyl acetate, dried with anhydrous Na₂SO₄, and purified via reduced-pressure distillation . Optimization may require adjusting reaction time, temperature, or catalyst loading.

Basic: What analytical techniques are most effective for quantifying this compound in environmental or biological samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., CP Sil 5 CB or DB-1) is preferred. Temperature programs should start at 40°C (3 min), ramp at 3°C/min to 180°C, then 10°C/min to 260°C (2 min) to resolve isomers . For biological matrices (e.g., urine), solid-phase extraction (SPE) coupled with HPLC-UV/Vis or LC-MS/MS improves sensitivity. Calibration curves using deuterated internal standards reduce matrix effects .

Basic: How can structural isomers of this compound be differentiated spectroscopically?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, ¹H-NMR distinguishes isomers via coupling patterns in the dihydronaphthalene ring (δ 5.5–6.5 ppm). X-ray crystallography or computational modeling (e.g., density functional theory) resolves steric effects in substituted derivatives . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₃H₁₆ for TDN, exact mass 172.2661) .

Advanced: What metabolic pathways are implicated in the toxicity of this compound in mammalian systems?

Answer:

In vivo studies suggest cytochrome P450-mediated oxidation produces 1,2-dihydroxy metabolites, which auto-oxidize to quinones (e.g., 1,2-naphthoquinone) and generate reactive oxygen species (ROS). Lenticular catechol reductase activity in ocular tissues exacerbates oxidative stress, leading to cataracts in animal models. Ascorbic acid supplementation reverses ROS accumulation by regenerating dehydroascorbic acid .

Advanced: How do structural modifications influence the compound’s mechanism of toxicity?

Answer:

Methyl substituents at positions 1 and 6 enhance lipophilicity, increasing cellular uptake and bioaccumulation. Comparative studies with 1-methylnaphthalene show that dihydro derivatives exhibit higher ocular toxicity due to prolonged retention in lipid-rich tissues. In vitro assays (e.g., lens organ cultures) combined with ROS detection (e.g., H₂DCFDA fluorescence) quantify oxidative damage .

Advanced: What biomarkers are reliable for occupational exposure monitoring?

Answer:

Urinary 1,2-dihydroxynaphthalene (1,2-DHN) correlates strongly with airborne naphthalene levels (r > 0.8 in cross-sectional studies). LC-MS/MS analysis of urine samples detects 1,2-DHN at ng/mL levels. Sensitivity exceeds traditional biomarkers like 1- and 2-naphthol due to reduced metabolic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.